molecular formula C11H10FNO5 B1404351 Ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate CAS No. 346-43-0

Ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate

Cat. No.: B1404351
CAS No.: 346-43-0
M. Wt: 255.2 g/mol
InChI Key: OGBNRURERWIWSA-UHFFFAOYSA-N
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Description

Ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate (CAS 346-43-0) is a β-keto ester featuring a 4-fluoro-2-nitrophenyl substituent. Its molecular formula is C₁₁H₁₀FNO₅ (MW: 255.20). This compound is widely utilized as a pharmaceutical intermediate due to its reactive α-keto ester moiety and electron-deficient aromatic ring, which facilitate further functionalization . Synthesis typically involves condensation reactions, such as the treatment of substituted phenylhydrazines with ethyl 2-oxopropanoate under acidic conditions (e.g., sulfuric acid in ethanol) , or reactions of nitro-substituted aryl precursors with diethyl oxalate in the presence of sodium ethoxide .

Properties

IUPAC Name

ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO5/c1-2-18-11(15)10(14)5-7-3-4-8(12)6-9(7)13(16)17/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBNRURERWIWSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC1=C(C=C(C=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20740193
Record name Ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20740193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346-43-0
Record name Ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20740193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate typically involves the esterification of 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to higher production rates and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and ethanol in the presence of aqueous acid or base.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: 3-(4-fluoro-2-aminophenyl)-2-oxopropanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoic acid and ethanol.

Scientific Research Applications

Organic Synthesis

Ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations, including:

  • Reduction : The nitro group can be reduced to an amino group.
  • Substitution : The fluoro group can be substituted with nucleophiles such as amines or thiols.
  • Hydrolysis : The ester can be hydrolyzed to form the corresponding carboxylic acid.

Medicinal Chemistry

This compound is investigated for its potential pharmaceutical applications. It may act as a pharmacophore targeting specific enzymes or receptors, making it valuable in drug development. For instance:

  • Antimicrobial Properties : Studies have explored its efficacy against various bacterial strains.
  • Anticancer Activity : Preliminary research suggests potential activity against cancer cell lines.

Material Science

In material science, this compound is utilized for:

  • Polymer Modification : It can modify polymer surfaces to enhance properties such as adhesion and biocompatibility.
  • Bioconjugates : The compound is used in creating bioconjugates for diagnostic purposes.

Case Studies

  • Antimicrobial Activity Study :
    • A study conducted on various derivatives of this compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the nitro and fluoro groups could enhance efficacy.
  • Drug Development Research :
    • In a medicinal chemistry project, researchers synthesized several derivatives of the compound to evaluate their inhibitory effects on specific enzymes involved in cancer metabolism. The findings suggested that certain derivatives showed promising inhibition rates, indicating potential for further development as therapeutic agents.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate depends on its specific application. In medicinal chemistry, it may act by inhibiting or modulating the activity of target enzymes or receptors. The fluoro and nitro groups play a crucial role in its binding affinity and specificity towards the target molecules.

Comparison with Similar Compounds

Substituent and Aromatic Ring Variations

The following compounds share the ethyl 2-oxopropanoate core but differ in aromatic systems and substituents:

Compound Name Substituents/Structure Molecular Formula MW Key Properties Applications
Ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate 4-Fluoro-2-nitrophenyl C₁₁H₁₀FNO₅ 255.20 High purity (99%), pharmaceutical grade Intermediate for HIV protease inhibitors, anticancer agents
Ethyl 3-(2-methoxy-3-nitropyridin-4-yl)-2-oxopropanoate (8d) Pyridine ring with 2-OCH₃, 3-NO₂ C₁₁H₁₂N₂O₆ 268.22 Mp: 78.4–79.6°C; IR: 3426 (OH), 1706 cm⁻¹ (C=O); exists as enolic tautomer Precursor for pyrrolo[2,3-c]pyridine derivatives
Ethyl 3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate Pyridine ring with 2-Cl, 5-NO₂ C₁₀H₉ClN₂O₅ 272.64 Requires storage at 2–8°C; sensitive to moisture Used in coordination chemistry and heterocyclic synthesis
Ethyl 3-(2-fluorophenyl)-2-oxopropanoate 2-Fluorophenyl C₁₁H₁₁FO₃ 210.20 NMR: δ 7.86 (d, H-5), 8.34 (d, H-6) Simpler analog; lacks nitro group, limiting reactivity
Ethyl 3-(4-nitrophenyl)imidazo[1,2-a]pyridine-2-carboxylate (12f) Imidazopyridine fused with 4-NO₂-phenyl C₁₇H₁₃N₃O₄ 323.30 Mp: 258°C; IR: 3421 cm⁻¹ (NH₂), 1700 cm⁻¹ (C=O) Lower synthetic yield (32%) due to complex heterocyclic system

Key Structural and Functional Differences

  • Aromatic System: Benzene vs. Pyridine: Pyridine-based analogs (e.g., 8d) exhibit enhanced solubility in polar solvents due to the nitrogen atom, whereas benzene derivatives (e.g., the target compound) are more lipophilic . Electron-Withdrawing Groups (EWGs): The 4-fluoro-2-nitro substitution on the phenyl ring increases electrophilicity compared to non-nitro analogs (e.g., 2-fluorophenyl derivative), enabling nucleophilic aromatic substitution reactions .
  • Tautomerism: Pyridine derivatives (e.g., 8d) predominantly exist as enolic tautomers stabilized by intramolecular hydrogen bonding (IR OH stretch at 3426 cm⁻¹), while benzene-based compounds may favor keto forms due to reduced resonance stabilization .

Spectral Data Comparison

  • IR Spectroscopy: All compounds show strong C=O stretches near 1700–1710 cm⁻¹. Enolic tautomers (e.g., 8d) display broad OH stretches (~3426 cm⁻¹), absent in non-tautomerizing analogs .
  • NMR :
    • Aromatic protons in nitro-substituted compounds resonate downfield (δ 8.0–8.5 ppm) due to electron withdrawal .

Biological Activity

Ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate is an organic compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H11FN2O5. Its structure includes a fluoro-nitrophenyl group, which is significant for its reactivity and biological interactions. The presence of both fluoro and nitro groups enhances its stability and bioavailability, making it a valuable candidate for further research in drug development and other applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. In medicinal chemistry, the compound may modulate the activity of target enzymes or receptors, contributing to its potential therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been investigated for its effectiveness against various pathogens, demonstrating significant activity that warrants further exploration for potential applications in treating infections.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it can inhibit the growth of certain cancer cell lines, although detailed quantitative data on its efficacy remains limited. The mechanism behind its anticancer activity involves interference with cellular processes essential for tumor growth and survival .

Comparative Analysis with Similar Compounds

To better understand the unique characteristics of this compound, it is useful to compare it with similar compounds:

Compound NameMolecular FormulaKey Features
Ethyl 3-(4-chloro-2-nitrophenyl)-2-oxopropanoateC11H11ClN2O5Chlorine substitution affects reactivity
Ethyl 3-(4-fluoro-2-aminophenyl)-2-oxopropanoateC11H12FN2O4Amino derivative with different properties

These comparisons highlight how variations in functional groups can influence the biological activity and therapeutic potential of related compounds.

Case Studies and Research Findings

Several studies have focused on evaluating the biological activity of this compound:

  • Antimicrobial Evaluation : A study investigated the compound's effectiveness against various bacterial strains. Results indicated that it possesses notable antibacterial properties, making it a candidate for further development as an antimicrobial agent.
  • Anticancer Screening : In vitro assays were conducted to assess the compound's effects on cancer cell lines. While some derivatives showed promising results, further optimization is required to enhance efficacy against specific types of cancer cells .
  • Mechanistic Studies : Research into the mechanisms by which this compound exerts its effects revealed insights into how it interacts with cellular targets, providing a foundation for future drug design efforts aimed at enhancing its therapeutic profile .

Q & A

Basic Question: What are the established synthetic routes for Ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate, and how can reaction conditions be optimized?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4-fluoro-2-nitrobenzaldehyde with ethyl chloroacetate in the presence of a base (e.g., K2_2CO3_3) under reflux in polar aprotic solvents like acetonitrile (MeCN) or DMF. For optimization:

  • Solvent Selection : Dry MeCN improves yields due to its ability to stabilize intermediates and enhance reaction homogeneity .
  • Catalysis : Transition-metal catalysts (e.g., CuI) may accelerate coupling steps, particularly for introducing fluorinated aryl groups .
  • Temperature Control : Maintaining reflux temperatures (80–100°C) ensures complete conversion while minimizing side reactions like ester hydrolysis .

Basic Question: What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:
Key characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent environments. For example, the 4-fluoro-2-nitrophenyl group shows distinct aromatic splitting patterns (e.g., doublets for fluorine-coupled protons) and nitro-group deshielding effects .
  • IR Spectroscopy : Stretching frequencies for carbonyl (C=O, ~1700 cm1^{-1}) and nitro (NO2_2, ~1520 cm1^{-1}) groups confirm functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., exact mass ~267.05 Da for C11_{11}H9_9FNO5_5) .
  • HPLC-PDA : Reverse-phase HPLC with photodiode array detection monitors purity and resolves regioisomeric byproducts .

Advanced Question: How do steric and electronic effects of the 4-fluoro-2-nitrophenyl group influence reactivity in subsequent transformations?

Methodological Answer:
The substituents impact reactivity via:

  • Electronic Effects : The electron-withdrawing nitro group activates the aryl ring for electrophilic substitutions but deactivates it for nucleophilic attacks. The fluorine atom enhances para-directing effects, guiding regioselectivity in cross-coupling reactions .
  • Steric Hindrance : The ortho-nitro group creates steric bulk, slowing down reactions at the adjacent position. This is critical in cyclization reactions (e.g., forming imidazo[1,2-a]pyridines), where steric clashes may reduce yields unless bulky ligands (e.g., PPh3_3) are used .

Advanced Question: How can tautomerism or isomerization of the β-ketoester moiety affect experimental outcomes, and how are these issues mitigated?

Methodological Answer:
The β-ketoester group can undergo keto-enol tautomerism, leading to equilibrium mixtures that complicate characterization and reactivity. Strategies to address this include:

  • Low-Temperature Analysis : NMR at −40°C slows tautomer interconversion, allowing distinct keto/enol signals to be resolved .
  • Derivatization : Converting the keto group to a stable hydrazone or oxime derivative prevents tautomerism during synthetic steps .
  • Computational Modeling : DFT calculations predict dominant tautomeric forms under specific conditions, guiding reaction design .

Advanced Question: What strategies are effective for incorporating this compound into heterocyclic scaffolds (e.g., pyrazoles, thiazoles)?

Methodological Answer:
The β-ketoester is a versatile precursor for heterocycles:

  • Pyrazole Synthesis : React with hydrazines under acidic conditions. For example, condensation with phenylhydrazine in acetic acid yields pyrazole derivatives, with the nitro group facilitating cyclization via intramolecular hydrogen bonding .
  • Thiazolidine Formation : Use one-pot reactions with thioureas in MeCN. The electron-deficient aryl group enhances electrophilicity at the keto carbon, promoting nucleophilic attack by sulfur .
  • Catalytic Asymmetric Reactions : Chiral catalysts (e.g., Cinchona alkaloids) induce enantioselectivity in Michael additions to form quaternary stereocenters .

Advanced Question: How should researchers resolve contradictions in reported reaction yields or selectivity across studies?

Methodological Answer:
Contradictions often arise from subtle differences in conditions. Systematic approaches include:

  • DoE (Design of Experiments) : Use factorial designs to test variables (e.g., solvent polarity, catalyst loading) and identify critical parameters .
  • In Situ Monitoring : ReactIR or LC-MS tracks intermediate formation, revealing side reactions (e.g., nitro reduction or ester hydrolysis) that lower yields .
  • Cross-Validation : Reproduce reported methods with strict adherence to stoichiometry and purification protocols. Discrepancies may stem from trace moisture or oxygen sensitivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate
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Ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate

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